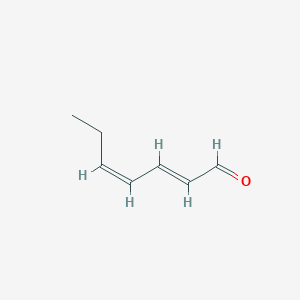
(2E,4Z)-Heptadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4Z)-Heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound exhibits geometric isomerism, where the arrangement of substituents around the double bonds can vary, leading to different isomers. The “E” and “Z” notation refers to the configuration of these double bonds, with “E” indicating that the higher priority substituents are on opposite sides, and “Z” indicating that they are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-Heptadienal can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and cross-coupling reactions. These methods involve the formation of carbon-carbon double bonds under specific conditions.
Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide to form an alkene.
Horner-Wadsworth-Emmons Reaction: This reaction is similar to the Wittig reaction but uses phosphonate esters instead of phosphonium ylides.
Cross-Coupling Reactions: These reactions involve the coupling of two different alkenes or alkynes to form a new double bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4Z)-Heptadienal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: This compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2E,4Z)-Heptadienal has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes.
Medicine: In medicine, this compound is studied for its potential therapeutic effects.
Industry: In industry, this compound is used in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (2E,4Z)-Heptadienal involves its interaction with molecular targets and pathways in cells. This compound can react with nucleophiles such as proteins and nucleic acids, leading to the formation of adducts. These reactions can affect cellular processes such as signal transduction, gene expression, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2E,4Z)-Heptadienal include other alkenals and dienals, such as (E)-2-hexenal and (Z)-3-hexenal. These compounds share similar structural features and reactivity patterns .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of double bonds and stereochemistry. This gives it distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
4313-02-4 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(2E,4Z)-hepta-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3-,6-5+ |
InChI-Schlüssel |
SATICYYAWWYRAM-DNVGVPOPSA-N |
SMILES |
CCC=CC=CC=O |
Isomerische SMILES |
CC/C=C\C=C\C=O |
Kanonische SMILES |
CCC=CC=CC=O |
Reinheit |
90% min. |
Synonyme |
2E,4Z-Heptadienal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


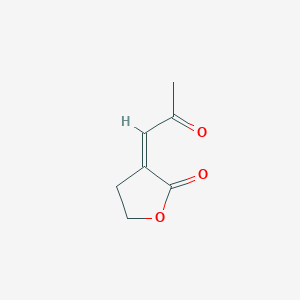
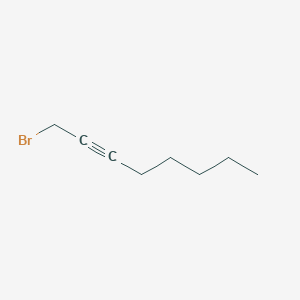
![1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B148866.png)
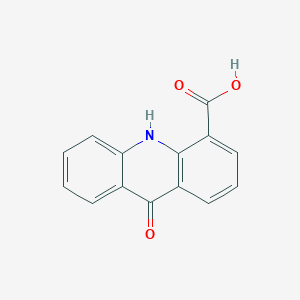
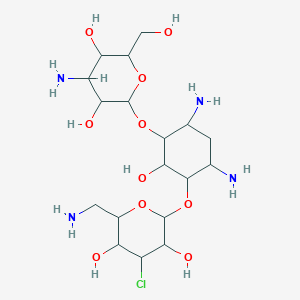
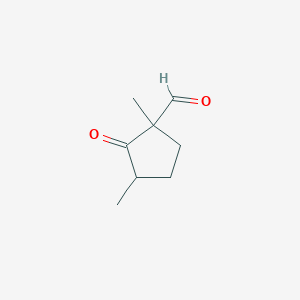
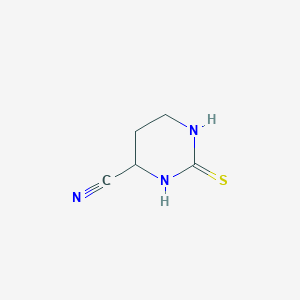
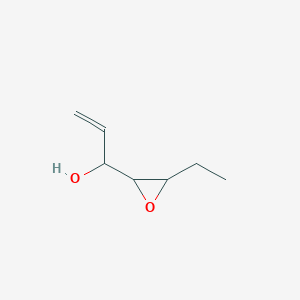
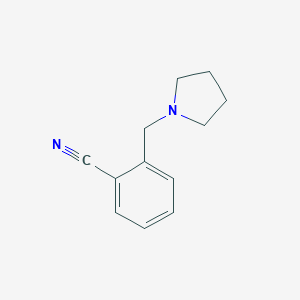
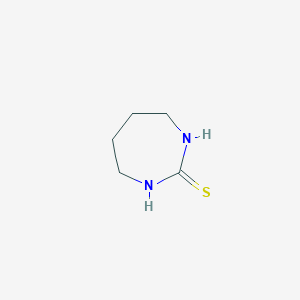
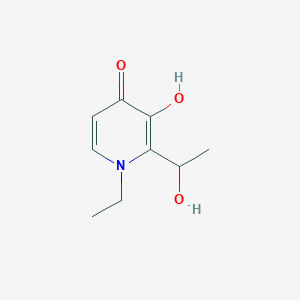
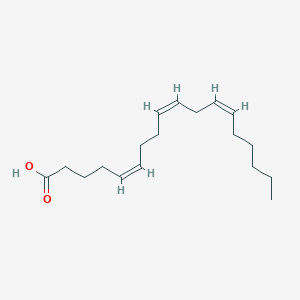
![5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate](/img/structure/B148901.png)
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
